molecular formula C48H80Na8O64P8 B1443874 gamma-Cyclodextrin phosphate sodium salt CAS No. 199684-62-3

gamma-Cyclodextrin phosphate sodium salt

Cat. No.: B1443874
CAS No.: 199684-62-3
M. Wt: 2112.8 g/mol
InChI Key: OAHSUJOFJLTTTK-KDMCOMQESA-F
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Description

Gamma-Cyclodextrin phosphate sodium salt is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The addition of phosphate groups to gamma-cyclodextrin further improves its solubility and provides additional functional properties, making it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

Gamma-Cyclodextrin phosphate sodium salt primarily targets cyclodextrin glycosyltransferase (CGTase) from Bacillus clarkii . CGTase is an enzyme that plays a crucial role in the production of cyclodextrins, which are cyclic oligosaccharides composed of glucose units .

Mode of Action

The interaction of this compound with its target, CGTase, results in the production of gamma-Cyclodextrin . This process involves reacting the CGTase with soluble starch in a sodium phosphate–NaOH buffer at a specific temperature . The gamma-Cyclodextrin produced has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha- and beta-Cyclodextrins .

Biochemical Pathways

The production of gamma-Cyclodextrin involves the enzymatic conversion of starch or starch derivatives using CGTase . This process results in a mixture of alpha-, beta-, and gamma-Cyclodextrins . The production process can be optimized to predominantly produce gamma-cyclodextrin .

Pharmacokinetics

Cyclodextrins in general have favorable toxicological and pharmacokinetic profiles, making them preferred for use in parenteral drug formulations . The solubility of cyclodextrins can be enhanced through phosphorylation, which also improves their solubilizing effect .

Result of Action

The primary result of the action of this compound is the production of gamma-Cyclodextrin . This compound has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha- and beta-Cyclodextrins . These properties make gamma-Cyclodextrin suitable for various applications, especially in the food and pharmaceutical industries .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the production of gamma-Cyclodextrin is affected by the reaction conditions, such as the pH and temperature . Additionally, the presence of certain compounds, such as glycyrrhizic acid, can significantly increase the conversion rate to gamma-Cyclodextrin .

Biochemical Analysis

Biochemical Properties

Gamma-Cyclodextrin phosphate sodium salt plays a significant role in biochemical reactions due to its ability to form inclusion complexes with hydrophobic molecules. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with cyclodextrin glycosyltransferase, an enzyme that catalyzes the conversion of starch into cyclodextrins . The inclusion complexes formed by this compound can enhance the stability and solubility of guest molecules, facilitating their transport and bioavailability in biological systems .

Cellular Effects

This compound influences various cellular processes by modulating the availability and activity of hydrophobic molecules. It can affect cell signaling pathways by altering the distribution and concentration of signaling molecules within the cell. Additionally, this compound can impact gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function . The compound’s ability to form inclusion complexes also allows it to protect cells from oxidative stress by encapsulating reactive oxygen species and other harmful molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of inclusion complexes with various biomolecules. These complexes can enhance the solubility and stability of hydrophobic molecules, facilitating their transport and interaction with target proteins and enzymes. This compound can also inhibit or activate enzymes by encapsulating their substrates or cofactors, thereby modulating their activity . Additionally, the compound can influence gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but its inclusion complexes can degrade over time, releasing the encapsulated molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged protection against oxidative stress and enhanced bioavailability of hydrophobic molecules . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance the solubility and bioavailability of hydrophobic molecules without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of optimizing the dosage of this compound for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can enhance the solubility and stability of hydrophobic molecules, facilitating their transport and metabolism within cells . This compound can also interact with enzymes involved in carbohydrate metabolism, such as cyclodextrin glycosyltransferase, modulating their activity and influencing metabolic flux . Additionally, the compound can affect the levels of metabolites by stabilizing key regulatory proteins and enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to form inclusion complexes with hydrophobic molecules allows it to be efficiently transported across cellular membranes and distributed to different cellular compartments . This compound can also accumulate in specific tissues, depending on the presence of transporters and binding proteins that facilitate its uptake and retention . These properties make the compound a valuable tool for targeted drug delivery and other biomedical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . The compound can also accumulate in the cytoplasm and nucleus, where it can modulate gene expression and other cellular processes . These localization patterns are essential for the compound’s efficacy in various biochemical and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Cyclodextrin phosphate sodium salt can be synthesized by reacting gamma-cyclodextrin with phosphorylating reagents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent . The reaction conditions, including temperature and pH, play a crucial role in determining the degree of phosphorylation and the position of the phosphate groups on the glucose units. For instance, reactions at higher temperatures (e.g., 60°C) and higher pH levels (e.g., pH 11-12) tend to increase the ratio of mono- and diphosphate esters .

Industrial Production Methods

Industrial production of this compound involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes to produce gamma-cyclodextrin from starch or starch derivatives . The gamma-cyclodextrin is then phosphorylated using the methods described above. The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Gamma-Cyclodextrin phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like phosphorus pentoxide and phosphorus oxychloride, as well as catalysts such as 4-dimethylaminopyridine and solvents like dimethylformamide . The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired degree of substitution and product purity.

Major Products

The major products formed from these reactions include mono- and diphosphate esters of gamma-cyclodextrin, as well as various substituted derivatives depending on the reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSUJOFJLTTTK-KDMCOMQESA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80Na8O64P8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746892
Record name PUBCHEM_71312637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2112.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199684-62-3
Record name PUBCHEM_71312637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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